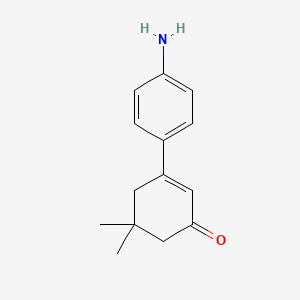

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one

Description

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one is a cyclohexenone derivative characterized by a ketone group at position 1, a 4-aminophenyl substituent at position 3, and two methyl groups at position 5 of the cyclohexenone ring. This compound belongs to a broader class of cyclohexenone derivatives known for their diverse biological activities, including herbicidal, antifungal, and anti-inflammatory properties.

Structure

3D Structure

Properties

CAS No. |

72036-57-8 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

3-(4-aminophenyl)-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C14H17NO/c1-14(2)8-11(7-13(16)9-14)10-3-5-12(15)6-4-10/h3-7H,8-9,15H2,1-2H3 |

InChI Key |

KMDFZRUKDNJUKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the condensation reaction between 5,5-dimethylcyclohexane-1,3-dione (a 1,3-diketone) and 4-aminophenyl derivatives (substituted anilines). This reaction forms a β-enamine structure through a Schiff base mechanism, where the amine group reacts with the diketone under conditions that facilitate water removal, driving the equilibrium towards product formation.

Conventional and Modern Catalytic Methods

Two main methods are reported for synthesizing this compound and its analogues:

Conventional Reflux Method:

The amine and diketone are refluxed in a suitable solvent with continuous removal of water to drive the condensation. This method is straightforward but often requires longer reaction times and may involve environmentally unfriendly solvents.Microwave-Assisted Solvent-Free Synthesis Using Sodium Bisulfate Catalyst:

A greener and more efficient approach involves microwave irradiation of the reactants in the presence of a heterogeneous catalyst, sodium bisulfate supported on silica (NaHSO4-SiO2). This method offers several advantages:- Short reaction times (3–10 minutes)

- High yields (typically 70–76%)

- Solvent-free conditions, reducing environmental impact

- Reusable catalyst up to five cycles without significant loss of activity

- Economical and scalable for industrial applications

The microwave-assisted method is described as follows:

| Step | Procedure |

|---|---|

| 1 | Mix equimolar amounts (1 mmol each) of 5,5-dimethylcyclohexane-1,3-dione and 4-aminophenyl derivative in an Erlenmeyer flask. |

| 2 | Add sodium bisulfate-silica catalyst (NaHSO4-SiO2). |

| 3 | Irradiate the mixture in a microwave oven at 260 W for 3–10 minutes, with intermittent cooling to avoid evaporation. |

| 4 | Monitor reaction progress by thin-layer chromatography (TLC). |

| 5 | Upon completion, cool the mixture, isolate the product by scraping or pipetting, and determine yield. |

This method has been validated for various substituted anilines, including 4-nitro, 4-bromo, 4-chloro, and 2-nitro derivatives, producing corresponding 5,5-dimethyl-3-(substituted phenylamino)cyclohex-2-en-1-one compounds with consistent yields and purity.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the diketone, followed by dehydration to form the enamine linkage. The sodium bisulfate catalyst facilitates proton transfer and water removal, enhancing reaction rates under microwave irradiation.

Analytical Characterization of the Synthesized Compound

The synthesized this compound is characterized by multiple spectroscopic techniques:

| Technique | Key Observations |

|---|---|

| Fourier Transform Infrared Spectroscopy (FT-IR) | Aromatic C–H stretching (~3040 cm⁻¹), aliphatic C–H stretching (~2880 cm⁻¹), amide C=O stretching (~1655 cm⁻¹), C=N stretching (~1415 cm⁻¹) |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Multiplets corresponding to aromatic protons and methyl groups (1.0–1.5 ppm for CH₃), signals for cyclohexenone ring protons |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Signals for carbonyl carbon (~162 ppm), aromatic carbons (120–145 ppm), methyl carbons (~30 ppm), and cyclohexenone carbons |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight (~215–260 g/mol depending on substituents) |

Elemental analysis confirms the molecular formula with calculated and found values in close agreement, indicating high purity.

Catalyst Reusability and Reaction Efficiency

The sodium bisulfate-silica catalyst demonstrates excellent reusability, retaining catalytic activity over at least five reaction cycles with negligible loss in product yield. This is critical for sustainable and cost-effective synthesis.

| Cycle Number | Yield of this compound (%) |

|---|---|

| 1 | ~70 |

| 2 | ~69 |

| 3 | ~68 |

| 4 | ~68 |

| 5 | ~67 |

This data confirms the catalyst's stability and the robustness of the microwave-assisted method.

Comparative Summary of Preparation Methods

| Parameter | Conventional Reflux Method | Microwave-Assisted Solvent-Free Method with NaHSO4-SiO2 Catalyst |

|---|---|---|

| Reaction Time | Several hours | 3–10 minutes |

| Solvent Use | Often requires organic solvents | Solvent-free |

| Catalyst | Typically none or homogeneous catalysts | Heterogeneous sodium bisulfate on silica |

| Environmental Impact | Moderate to high | Low (green chemistry approach) |

| Yield | Moderate (~60–70%) | High (~70–76%) |

| Catalyst Reusability | Not applicable | Up to 5 cycles with minimal loss |

| Scalability | Moderate | High, due to simplicity and efficiency |

Additional Research Findings

Docking and Pharmacological Studies:

The synthesized compounds, including this compound, exhibit significant interactions with bacterial proteins and potential anticonvulsant activity, as evidenced by molecular docking scores and in vitro assays.ADME (Absorption, Distribution, Metabolism, and Excretion) Profiles: In silico ADME studies indicate favorable drug-like properties, supporting the compound's potential as a pharmacologically active agent.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenone ring to a cyclohexanol ring.

Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an anticancer agent due to its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines through oxidative stress mechanisms.

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines, 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to generate reactive oxygen species (ROS), leading to cell death.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial for combating oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 70% |

Research indicates that this compound exhibits higher DPPH scavenging activity compared to ascorbic acid, suggesting strong potential for therapeutic applications in oxidative stress-related diseases.

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile intermediate for the preparation of various derivatives with enhanced biological activities.

Application in Synthesis

The compound can react with isatins to form spiro derivatives that have shown promise in developing new pharmaceuticals. This reaction expands the library of compounds available for drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer progression and oxidative stress response.

Mechanism Overview

The compound's mechanism involves:

- Free Radical Scavenging: It neutralizes free radicals, reducing oxidative damage.

- Induction of Apoptosis: By increasing ROS levels within cells, it triggers apoptotic pathways in cancer cells.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenone derivatives are highly tunable due to substitutions at positions 2, 3, and 3. Below is a systematic comparison of 5,5-dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one with analogs differing in substituents, molecular weight, and functional groups:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Solubility: The 4-aminophenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., bromophenyl derivative) due to NH₂’s hydrogen-bonding capacity . Aliphatic substituents (e.g., n-propylamino) reduce polarity, making the compound more soluble in organic solvents .

Crystallinity and Conformation: Crystal structures of analogs like 5,5-dimethyl-3-(4-chlorophenyl)-2-cyclohexen-1-one reveal two independent molecules per unit cell with distinct cyclohexenone ring conformations, influenced by intramolecular hydrogen bonds . Bulky substituents (e.g., naphthalen-1-ylamino) disrupt packing efficiency, leading to lower melting points .

Biological Activity: Herbicidal activity is prominent in derivatives with electron-withdrawing groups (e.g., nitroanilino), as seen in 5,5-dimethyl-3-(2-nitroanilino)-2-cyclohexen-1-one, which inhibits Echinochloa crus-galli growth .

Optoelectronic Properties: Derivatives like 2-{5,5-dimethyl-3-[2-(pyridin-2-yl)ethenyl]cyclohex-2-enylidene}propanedinitrile display solvatochromism and non-linear optical (NLO) behavior, attributed to extended π-conjugation from styryl substituents .

Biological Activity

5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one, also known by its CAS number 72036-57-8, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula: C14H17NO

- Molecular Weight: 215.29 g/mol

- CAS Registry Number: 72036-57-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.

- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation: Studies have indicated that the compound can interfere with cell cycle progression in cancer cells.

- Modulation of Enzymatic Activity: It may affect enzymes involved in oxidative stress and inflammation.

- Interaction with Receptors: The compound could potentially interact with various cellular receptors, influencing signaling pathways related to cell survival and apoptosis.

Antioxidant Activity

A study conducted by Dhanavade et al. (2018) demonstrated the antioxidant potential of several cyclohexenone derivatives, including this compound. The compound was effective in reducing oxidative stress markers in vitro.

Anticancer Activity

In a series of experiments involving human cancer cell lines, this compound exhibited significant cytotoxicity. The IC50 values were determined using MTT assays across various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 18 |

The results indicated that the compound could serve as a lead for developing new anticancer agents.

Q & A

Q. What are the common synthetic routes for 5,5-Dimethyl-3-(4-aminophenyl)-2-cyclohexen-1-one, and what reaction conditions are critical for optimizing yield?

The compound can be synthesized via Claisen-Schmidt condensation between 4-aminobenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione. Key parameters include:

- Temperature control (60–80°C) to prevent side reactions.

- Solvent selection (e.g., ethanol/water mixtures for solubility and reaction efficiency).

- Catalyst choice (e.g., NaOH or pyrrolidine for base-mediated enolate formation). Reaction progress should be monitored via TLC every 2 hours to confirm intermediate formation before cyclization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify cyclohexenone protons (δ 5.8–6.2 ppm) and aromatic amine protons (δ 6.5–7.2 ppm).

- FT-IR : Confirm ketone (1700–1720 cm⁻¹) and amine (3350–3500 cm⁻¹) functionalities.

- HRMS : Validate molecular weight (±5 ppm accuracy).

- X-ray crystallography : Resolve absolute configuration if single crystals are obtained .

Q. What physicochemical properties influence the compound’s solubility and stability in biological assays?

Key properties include:

- Lipophilicity (logP ~2.8), affecting membrane permeability.

- pH-dependent solubility : Soluble in DMSO (>50 mg/mL) but poorly in aqueous buffers (<0.1 mg/mL at pH 7.4).

- UV sensitivity : Store in amber vials to prevent enone isomerization. Stability assessments should follow ICH Q1A guidelines, with forced degradation studies under acidic, basic, and oxidative conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and observed reactivity in derivatives?

Implement a three-phase protocol :

- Re-examine computational parameters : Validate DFT functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) against similar enone systems.

- Controlled kinetic studies : Vary temperatures (25–80°C) and solvent polarities to isolate reaction pathways.

- In-situ Raman spectroscopy : Track electron density changes during reactions. Cross-validate results using Hammett plots for para-substituted analogs .

Q. What methodological framework assesses the environmental persistence of this compound?

Follow OECD 307 guidelines modified for terrestrial ecosystems:

- Aerobic biodegradation : Use ¹⁴C-labeled compound tracking over 60 days.

- Soil-water partitioning : Measure Kd values via batch equilibrium tests at pH 4.5, 7.0, and 8.5.

- Photolytic degradation : Expose to simulated sunlight (300–800 nm) with HPLC-UV monitoring. Compare results against EPA-listed analogs to categorize ecological risks .

Q. How to address low regioselectivity during functionalization of the cyclohexenone scaffold?

Strategies include:

- Directed metalation : Use TMS-protected amine groups to guide electrophilic substitution.

- Steric control : Employ bulky Lewis acids (e.g., AlCl₃·THF) in radical reactions.

- Computational Fukui analysis : Predict reactive sites (±0.05 accuracy threshold). Validate through microwave-assisted reactions (100W, 80°C) with varying electrophile equivalents .

Q. What systematic approach investigates structure-activity relationships (SAR) for antimicrobial activity?

Use 3D-QSAR modeling (CoMFA/CoMSIA) with 30+ analogs. Steps:

- Synthesize derivatives with substitutions at the 4-aminophenyl and cyclohexenone positions.

- Test against S. aureus and E. coli via microbroth dilution (CLSI M07-A10 protocol).

- Validate mechanisms via confocal microscopy (DiSC3(5) dye) and outer membrane permeability assays .

Methodological Notes

- Data Contradictions : Always replicate experiments under standardized conditions and use orthogonal analytical techniques (e.g., NMR + HRMS + X-ray) for validation .

- Experimental Design : For environmental studies, include abiotic controls and matrix-spiked samples to distinguish biotic/abiotic degradation pathways .

- Advanced Synthesis : Optimize microwave-assisted reactions for time efficiency while monitoring side-product formation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.